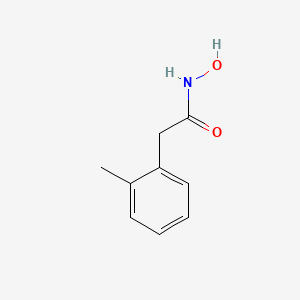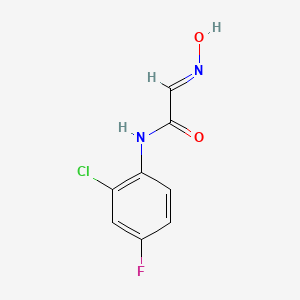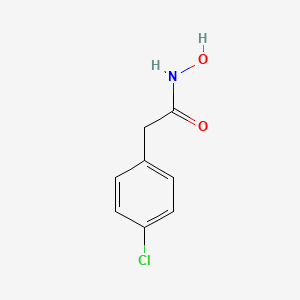
2-(4-chlorophenyl)-N-hydroxyacetamide
Overview
Description
2-(4-chlorophenyl)-N-hydroxyacetamide is an organic compound that features a chlorinated aromatic ring and a hydroxamic acid functional group
Mechanism of Action
Target of Action
It is known that similar compounds, such as aneb-001, are under investigation for their interaction with the cb1 receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate . This disruption leads to cell death, which could be a potential mode of action for 2-(4-chlorophenyl)-N-hydroxyacetamide.
Biochemical Pathways
Compounds with similar structures, such as ddt and its isomers, are known to influence various environmental processes, including biotransformation or transfer between compartments .
Pharmacokinetics
Related compounds like aneb-001 have been studied for their pharmacokinetic properties . These studies typically involve evaluating the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances .
Result of Action
Related compounds like chlorfenapyr are known to cause cell death by disrupting the production of adenosine triphosphate . This could potentially be a result of this compound’s action as well.
Action Environment
It is known that similar compounds, such as ddt and its isomers, can be influenced substantially by environmental processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of 2-(4-chlorophenyl)-N-hydroxyacetamide, particularly the presence of the chlorophenyl and hydroxyacetamide groups .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are likely dependent on the compound’s interactions with various cellular biomolecules .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The specific molecular mechanisms of this compound are likely dependent on the compound’s specific biochemical properties and cellular effects .
Temporal Effects in Laboratory Settings
It is known that the compound can have long-term effects on cellular function, potentially due to its stability, degradation, and other factors . The specific temporal effects of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, and molecular mechanisms .
Dosage Effects in Animal Models
It is known that the compound can have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses . The specific dosage effects of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, and temporal effects .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, and dosage effects .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation . The specific transport and distribution of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, and metabolic pathways .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications . The specific subcellular localization of this compound is likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, metabolic pathways, and transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide, which is then hydroxylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the hydroxamic acid group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the hydroxamic acid group, making it less effective as a metalloprotease inhibitor.
4-chloroaniline: A precursor in the synthesis of 2-(4-chlorophenyl)-N-hydroxyacetamide, but lacks the functional groups necessary for biological activity.
N-hydroxyacetamide: Contains the hydroxamic acid group but lacks the aromatic ring, reducing its potential interactions with biological targets.
Uniqueness
This compound is unique due to the combination of the chlorinated aromatic ring and the hydroxamic acid group. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESDONMAEVRHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


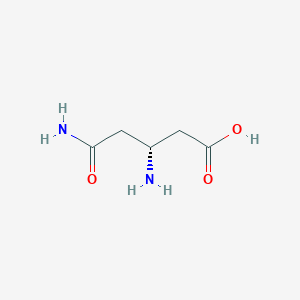

![1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol](/img/structure/B3340067.png)
![(4,5-dimethoxy-2-nitrophenyl)methyl (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-16-carboxylate](/img/structure/B3340068.png)
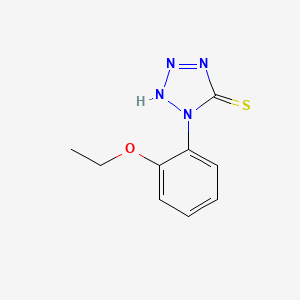
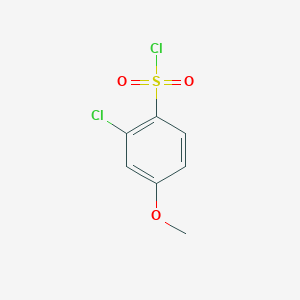



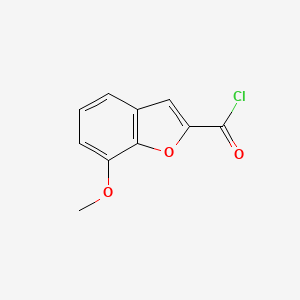
![2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol](/img/structure/B3340118.png)

